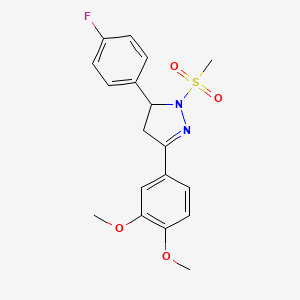
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18F1N3O4S with a molecular weight of 363.41 g/mol . The structure features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 363.41 g/mol |
| Molecular Formula | C17H18FN3O4S |
| LogP | 2.3064 |
| Polar Surface Area | 74.942 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. A study demonstrated that compounds structurally related to pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain synthesized derivatives showed an inhibition rate of 61-85% for TNF-α and 76-93% for IL-6 at concentrations of 10 µM , outperforming standard drugs like dexamethasone (76% TNF-α inhibition at 1 µM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro testing against various bacterial strains revealed promising results, particularly against E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was found to enhance antimicrobial activity, suggesting a structure-activity relationship that warrants further exploration .
Antiviral Activity
Molecular docking studies have indicated that this compound shows potential as an inhibitor of dengue virus type 2 (DEN2) NS2B/NS3 serine protease. The computational analysis suggests that the compound could serve as a lead for developing antiviral agents targeting this enzyme .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions including condensation and cyclization processes. A notable method includes a one-pot reaction involving the appropriate hydrazine derivatives and aromatic aldehydes under controlled conditions to yield the desired pyrazole derivative efficiently .
Case Studies
Several studies highlight the biological potential of similar pyrazole compounds:
- Anti-tubercular Activity : A related pyrazole derivative was tested against Mycobacterium tuberculosis strains, showing significant inhibitory effects compared to standard treatments .
- Monoamine Oxidase Inhibition : Some synthesized compounds exhibited high activity as monoamine oxidase B inhibitors, suggesting potential applications in treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-24-17-9-6-13(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)12-4-7-14(19)8-5-12/h4-10,16H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYXJODOKLWYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














